N-Carboxybenzyl Valbenazine

Description

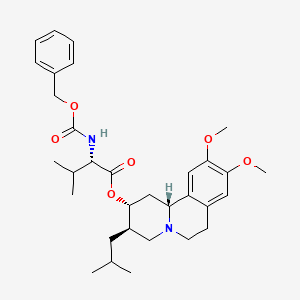

Structure

3D Structure

Properties

Molecular Formula |

C32H44N2O6 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1 |

InChI Key |

OHTGPAMRDCCCFJ-KLCYUCRKSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving N Carboxybenzyl Valbenazine

Role as a Protected Intermediate in Valbenazine (B1662120) Chemical Synthesis

N-Carboxybenzyl Valbenazine serves as a protected intermediate in the synthesis of Valbenazine. synzeal.compharmaffiliates.comas-1.co.jp The primary function of this intermediate is to facilitate the coupling of the (2R,3R,11bR)-dihydrotetrabenazine (DHTBZ) core with the L-valine side chain while preventing unwanted side reactions. The N-carboxybenzyl (Cbz) group protects the amino group of L-valine during the esterification process. google.comgoogle.com This protection is crucial for achieving a high yield of the desired product and for simplifying the purification process. Once the ester linkage is formed, the Cbz group can be selectively removed under specific conditions to yield the final active pharmaceutical ingredient, Valbenazine. mdpi.comgoogleapis.com

The general synthetic scheme involves the esterification of (2R,3R,11bR)-DHTBZ with N-Cbz-L-valine. researchgate.net This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.commdpi.comresearchgate.net The use of this compound as a stable, isolable intermediate allows for better control over the reaction and purification steps, which is a significant advantage in large-scale industrial synthesis. researchgate.net

Table 1: Key Reactions Involving this compound

| Reaction Step | Reactants | Reagents | Product | Purpose |

| Esterification | (2R,3R,11bR)-Dihydrotetrabenazine, N-Cbz-L-valine | EDCI, DMAP | This compound | Formation of the protected Valbenazine precursor |

| Deprotection | This compound | H₂, Pd/C | Valbenazine | Removal of the Cbz protecting group to yield the final product |

Application of Benzyloxycarbonyl (Cbz) Protecting Groups in Valbenazine Precursor Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis, and its application is critical in the preparation of Valbenazine precursors. mdpi.comgoogleapis.com The Cbz group is preferred due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. mdpi.com

In the synthesis of Valbenazine, the amino group of L-valine is first protected with a Cbz group to form N-Cbz-L-valine. google.comresearchgate.net This protected amino acid is then coupled with the hydroxyl group of (2R,3R,11bR)-DHTBZ to form this compound. google.com The stability of the Cbz group prevents the formation of undesired byproducts, such as amides or other side-chain reactions, during the esterification step. The removal of the Cbz group is typically the final step in the synthesis, accomplished by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), which cleaves the benzyl-oxygen bond to release the free amine of Valbenazine and toluene (B28343) and carbon dioxide as byproducts. mdpi.com

Stereochemical Control and Enantioselective Approaches in Related Synthetic Pathways

The stereochemistry of Valbenazine is critical for its therapeutic activity. The molecule possesses three chiral centers, leading to the desired (2R,3R,11bR) configuration. google.com Achieving high stereochemical purity is a major challenge in its synthesis.

Several strategies are employed to control the stereochemistry. One approach involves the chiral resolution of racemic tetrabenazine (B1681281) (TBZ) to obtain the desired (+)-TBZ enantiomer. google.comnih.gov This can be achieved using chiral acids like (+)-camphorsulfonic acid or (-)-O,O'-di-p-toluoyl-L-tartaric acid ((-)-DPTTA) to form diastereomeric salts that can be separated by crystallization. google.comnih.gov The resolved (+)-TBZ is then stereoselectively reduced to (2R,3R,11bR)-DHTBZ.

Another advanced approach is asymmetric synthesis, which aims to create the desired stereoisomer directly. google.commdpi.com This can involve asymmetric transfer hydrogenation of tetrabenazine using chiral catalysts, such as Ru(II) Noyori catalysts, to produce (2R,3R,11bR)-DHTBZ with high enantiomeric excess. google.com Furthermore, crystallization-induced diastereomer transformation (CIDT) has been explored for the enantioselective synthesis of tetrabenazine, the precursor to Valbenazine. nih.govrsc.org This method combines in-situ racemization of the unwanted enantiomer with the selective crystallization of the desired diastereomeric salt. nih.gov

Advanced Synthetic Strategies for the Valbenazine Core Structure

The synthesis of the tetrabenazine core structure, a key component of Valbenazine, has been the subject of extensive research to improve efficiency and stereoselectivity. mdpi.com Traditional syntheses often involve multi-step sequences with moderate yields.

More advanced strategies focus on convergent and efficient routes. One such strategy is the 1,3-dipolar cycloaddition, which has been utilized to construct the tetrabenazine framework in a highly stereoselective manner. researchgate.net This approach can significantly shorten the synthetic sequence. Other innovative methods include intramolecular aza-Prins-type cyclization reactions. mdpi.com

Furthermore, enzymatic kinetic resolution has been employed as a practical method for obtaining the enantiomerically pure hydrotetrabenazine (HTBZ) intermediate. researchgate.net This chemoenzymatic approach offers high selectivity and operational simplicity. These advanced strategies aim to overcome the limitations of classical routes, such as the need for chromatographic separation of enantiomers, which can be costly and difficult to scale up. google.comgoogleapis.com

Process Chemistry Considerations in the Preparation of this compound

From a process chemistry perspective, the synthesis of this compound and its conversion to Valbenazine must be robust, scalable, and cost-effective. googleapis.com Key considerations include the choice of solvents, reagents, and reaction conditions to ensure high yields, purity, and operational safety.

For the esterification step to form this compound, solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or methyl tert-butyl ether (MTBE) are often used. google.comgoogle.com The selection of the coupling agent and catalyst is also critical for optimizing the reaction rate and minimizing side reactions.

The deprotection step, typically a hydrogenation reaction, requires careful control of parameters such as catalyst loading, hydrogen pressure, and temperature to ensure complete removal of the Cbz group without affecting other functional groups in the molecule. The final isolation and purification of Valbenazine, often as a tosylate salt, are crucial for obtaining a product that meets stringent pharmaceutical standards. google.com Process optimization also focuses on minimizing waste and developing environmentally friendly procedures. google.com

Analytical Characterization and Impurity Profiling of N Carboxybenzyl Valbenazine

Development and Validation of Analytical Methods for Detection and Quantification

The development of robust analytical methods is essential for the detection and quantification of N-Carboxybenzyl Valbenazine (B1662120) in the Valbenazine drug substance. These methods are typically developed as part of a broader strategy for analyzing Valbenazine and its related substances. dntb.gov.ua The validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. dntb.gov.uasci-hub.se

Validation parameters rigorously assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sci-hub.sewisdomlib.org Specificity ensures that the analytical signal is solely from N-Carboxybenzyl Valbenazine, without interference from Valbenazine or other impurities. Linearity is established over a specific concentration range, demonstrating a direct proportionality between the concentration and the method's response. dntb.gov.uasci-hub.se

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of test results to the true value, often assessed through recovery studies. wisdomlib.org | 98% - 102% recovery. wisdomlib.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). sci-hub.se | Relative Standard Deviation (RSD) ≤ 2.0%. ijprns.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. sci-hub.se | Correlation coefficient (r²) ≥ 0.999. wisdomlib.orgijprns.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. sci-hub.se | For Valbenazine Tosylate, an LOD of 0.27 µg/mL has been reported for an HPLC method. sci-hub.se |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sci-hub.se | For Valbenazine Tosylate, an LOQ of 0.83 µg/mL has been reported for an HPLC method. sci-hub.se |

These validated methods, often stability-indicating, can effectively separate the impurity from the main compound and its degradation products formed under various stress conditions (e.g., acid, base, oxidation). dntb.gov.uasci-hub.sesemanticscholar.org

Spectroscopic Elucidation Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. High-resolution mass spectrometry (MS) provides the exact mass of the molecule, which is used to determine its elemental composition. cleanchemlab.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, offers detailed information about the chemical environment of hydrogen atoms, allowing for the complete structural elucidation and confirmation. cleanchemlab.com

Suppliers of this compound reference standards provide a comprehensive Certificate of Analysis that includes data from these techniques to confirm the compound's identity and structure. cleanchemlab.comsynzeal.com A complete Structure Elucidation Report (SER) may also be provided to offer deeper analytical insights. veeprho.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1025504-76-0 | veeprho.compharmaffiliates.comsynzeal.com |

| Molecular Formula | C₃₂H₄₄N₂O₆ | veeprho.compharmaffiliates.comcleanchemlab.com |

| Molecular Weight | 552.7 g/mol | veeprho.comcleanchemlab.com |

| IUPAC Name | (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl ((benzyloxy)carbonyl)-L-valinate | veeprho.comsynzeal.com |

| Structural Confirmation | Conforms to structure via ¹H-NMR and Mass Spectrometry | cleanchemlab.com |

Chromatographic Methodologies for Purity Assessment and Related Substances Determination (e.g., HPLC, LC-MS)

Chromatographic techniques are the cornerstone for assessing the purity of Valbenazine and quantifying related substances such as this compound. dntb.gov.ua High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method due to its simplicity, specificity, and sensitivity. dntb.gov.uaijprns.com

A typical reversed-phase HPLC method is developed to achieve optimal separation of Valbenazine from all known impurities. dntb.gov.ua Method development involves optimizing parameters like the column, mobile phase composition, flow rate, and detection wavelength. For instance, a method for Valbenazine and its impurities utilizes a C18 column with a gradient elution system. dntb.gov.uaijprns.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides superior selectivity and sensitivity. lcms.cznih.gov This technique is crucial for identifying and quantifying impurities at very low levels, confirming peak identity, and investigating unknown degradation products. lcms.cznih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particles can further enhance resolution and throughput. lcms.cz

Table 3: Example HPLC Method Parameters for Valbenazine and Related Substances

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | YMC-Pack ODS-AQ (150 × 4.6 mm, 3.0 μm) or Phenomenex C18 (250 x 4.6 mm, 5µ). dntb.gov.uaijprns.com |

| Mobile Phase A | Potassium dihydrogen phosphate (B84403) buffer and Acetonitrile (ACN) (90:10 v/v). dntb.gov.ua |

| Mobile Phase B | Acetonitrile (ACN) and Methanol (60:40 v/v). dntb.gov.ua |

| Flow Rate | 1.1 mL/min. dntb.gov.ua |

| Detection Wavelength | 285 nm. dntb.gov.ua |

| Injection Volume | 10 µL. dntb.gov.ua |

Role in Pharmaceutical Quality Control and Regulatory Compliance (ANDA/NDA Support)

The control of impurities is a critical aspect of pharmaceutical quality control and regulatory compliance. This compound, as a specified impurity of Valbenazine, must be monitored and controlled within the limits defined by regulatory guidelines. veeprho.comsynzeal.com The characterization data and validated analytical methods for this impurity are essential components of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions. synzeal.com

For a New Drug Application (NDA) or an Abbreviated New Drug Application (ANDA), manufacturers must provide comprehensive data demonstrating consistent control over the impurity profile of the drug substance. veeprho.comsynzeal.comgcs-web.com This includes the identification, characterization, and quantification of impurities like this compound. synzeal.com The presence and level of this impurity can impact the final quality and safety of the drug product, making its control a key focus during regulatory review by agencies like the U.S. Food and Drug Administration (FDA). veeprho.comgcs-web.com

Reference Standard Utility in Analytical Method Development

A well-characterized reference standard of this compound is indispensable for analytical method development, validation, and routine quality control. veeprho.comsynzeal.comsynzeal.com This highly purified material serves several critical functions:

Peak Identification: It is used to confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Method Validation: It is essential for validating the analytical method's specificity, accuracy, and linearity for the impurity. synzeal.com

Quantification: It serves as the standard against which the amount of this compound in test samples of the API is accurately measured. synzeal.comcleanchemlab.com

Reference standards for this compound are available from specialized suppliers and come with a detailed Certificate of Analysis confirming their identity and purity, ensuring their suitability for these applications. veeprho.compharmaffiliates.comsynzeal.com

Degradation and Biotransformation Pathways of N Carboxybenzyl Valbenazine in Vitro and Preclinical Contexts

Investigation of Chemical Stability and Degradation Kinetics

The chemical stability of N-Carboxybenzyl Valbenazine (B1662120) is influenced by its core structure, which it shares with valbenazine, and the presence of the N-Cbz group on the L-valine moiety. The degradation kinetics are anticipated to be a composite of the hydrolysis of the ester linkage and the cleavage of the carbamate (B1207046) bond of the N-Cbz group.

Forced degradation studies on valbenazine have shown its susceptibility to hydrolysis under both acidic and alkaline conditions, with base-catalyzed hydrolysis being particularly significant and following first-order kinetics. It is reasonable to hypothesize that N-Carboxybenzyl Valbenazine will exhibit similar susceptibility at the ester linkage. However, the bulky N-Cbz group may sterically hinder the approach of hydroxide (B78521) ions, potentially leading to a slower rate of ester hydrolysis compared to valbenazine under basic conditions.

The N-Cbz group itself is known to be relatively stable to basic and mild acidic conditions but can be cleaved under strong acidic conditions or via catalytic hydrogenation. Therefore, under forced acidic degradation, two primary reactions could occur: hydrolysis of the L-valine ester and cleavage of the N-Cbz group. The kinetics of these reactions would likely be complex and dependent on the specific pH and temperature conditions.

Table 1: Postulated Degradation Kinetics of this compound Under Various Stress Conditions

| Stress Condition | Postulated Primary Degradation Pathway | Expected Kinetic Order | Relative Rate Comparison to Valbenazine |

|---|---|---|---|

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Ester hydrolysis and N-Cbz cleavage | Pseudo-first-order | Slower ester hydrolysis likely |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Ester hydrolysis | Pseudo-first-order | Slower due to steric hindrance |

| Oxidative Stress (e.g., 3% H₂O₂) | Oxidation of the tetrabenazine (B1681281) core | Complex kinetics | Similar susceptibility |

| Thermal Stress (e.g., 70°C) | Likely stable | Zero-order (if degradation occurs) | Similar stability |

| Photolytic Stress (e.g., UV light) | Likely stable | Zero-order (if degradation occurs) | Similar stability |

This table presents hypothetical data based on chemical principles and the known degradation of valbenazine.

Identification and Characterization of Forced Degradation Products

Forced degradation studies are designed to intentionally degrade a compound to identify its potential degradation products. For this compound, a variety of degradation products can be anticipated depending on the stress conditions applied.

Under hydrolytic conditions, the primary degradation products would likely result from the cleavage of the ester and/or the N-Cbz group:

Ester Hydrolysis: This would yield α-Dihydrotetrabenazine and N-Carboxybenzyl-L-valine. This is analogous to the formation of α-Dihydrotetrabenazine from valbenazine.

N-Cbz Cleavage: Acid-catalyzed hydrolysis or hydrogenolysis of the N-Cbz group would result in the formation of valbenazine and benzyl (B1604629) alcohol.

Combined Hydrolysis: Simultaneous or sequential hydrolysis of both the ester and N-Cbz groups would lead to the formation of α-Dihydrotetrabenazine, L-valine, and benzyl alcohol.

Oxidative degradation is expected to affect the tetrabenazine core of the molecule, similar to valbenazine, potentially leading to the formation of N-oxides or other oxidation products at susceptible sites. Thermal and photolytic degradation are not expected to be significant, mirroring the stability of valbenazine under these conditions.

Table 2: Potential Forced Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product | Chemical Name |

|---|---|---|

| Ester Hydrolysis | DP-1 | α-Dihydrotetrabenazine |

| DP-2 | N-Carboxybenzyl-L-valine | |

| N-Cbz Cleavage | DP-3 | Valbenazine |

| DP-4 | Benzyl alcohol | |

| Combined Hydrolysis | DP-5 | L-valine |

| Oxidation | DP-6 | This compound N-oxide |

DP = Degradation Product. This table contains hypothetical degradation products based on the chemical structure.

Potential In Vitro Enzymatic or Non-Enzymatic Hydrolysis

In a biological context, this compound could be subject to both enzymatic and non-enzymatic hydrolysis. The ester linkage is a prime target for various esterases present in plasma and liver microsomes. This enzymatic hydrolysis would release α-Dihydrotetrabenazine, the active metabolite of valbenazine, and N-Carboxybenzyl-L-valine.

The N-Cbz group is not typically a substrate for common drug-metabolizing enzymes. However, some peptidases or other hydrolases could potentially cleave this bond, though this is generally considered a slower process in vivo compared to ester hydrolysis. Non-enzymatic hydrolysis at physiological pH (around 7.4) is expected to be slow for both the ester and the N-Cbz group.

Therefore, the primary in vitro biotransformation pathway is likely to be the enzymatic hydrolysis of the ester bond, effectively converting the this compound impurity into the active metabolite of the parent drug and a protected amino acid.

Implications for Product Shelf-Life and Storage Conditions

The chemical stability of this compound has direct implications for the shelf-life and recommended storage conditions of valbenazine drug products where it is present as an impurity. Given its susceptibility to hydrolysis, particularly under alkaline conditions, formulations should be designed to maintain a stable pH. The presence of moisture could also accelerate degradation.

Therefore, to ensure the stability of the drug product and to prevent the formation of degradation products from this impurity, the following storage conditions are recommended:

Controlled Room Temperature: To minimize the rate of potential hydrolytic and oxidative degradation.

Protection from Moisture: Storage in well-sealed containers with desiccants where appropriate.

Protection from Light: Although likely photostable, protection from light is a general good practice for pharmaceutical products.

Structural and Conformational Analysis of N Carboxybenzyl Valbenazine

Detailed Stereochemistry and Absolute Configuration

N-Carboxybenzyl Valbenazine (B1662120) is a molecule with multiple chiral centers, leading to a specific and well-defined three-dimensional arrangement of its atoms. The absolute configuration of the tetrabenazine (B1681281) core of the molecule has been determined to be (2R,3R,11bR). This specific stereoisomer is crucial for its biological activity. The full chemical name for N-Carboxybenzyl Valbenazine is (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl ((benzyloxy)carbonyl)-L-valinate.

The L-valinate portion of the molecule also possesses a specific stereochemistry, with the "L" designation referring to the natural configuration of the amino acid valine. This specific stereoisomer of the valine ester is a key feature of the molecule. The combination of the (2R,3R,11bR) tetrabenazine core and the L-valinate side chain results in a diastereomerically pure compound. The stereochemical purity of this compound is critical, as different stereoisomers can have significantly different pharmacological activities and metabolic profiles. Research on tetrabenazine and its metabolites has shown that the (3R,11bR)-configuration plays a key role in the binding affinity to the vesicular monoamine transporter 2 (VMAT2). nih.gov

Below is a table summarizing the key stereochemical features of this compound.

| Feature | Description |

| Tetrabenazine Core Stereochemistry | (2R,3R,11bR) |

| Amino Acid Stereochemistry | L-valinate |

| Full Chemical Name | (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl ((benzyloxy)carbonyl)-L-valinate |

Conformational Preferences and Molecular Dynamics Studies

The tetrabenazine core adopts a rigid, fused-ring system. The isobutyl group at the 3-position and the dimethoxy groups on the aromatic ring will have preferred orientations to minimize steric clashes with the rest of the molecule. The ester linkage between the tetrabenazine core and the L-valinate moiety introduces a degree of rotational freedom, allowing the valinate side chain to adopt various conformations.

In the absence of specific molecular dynamics simulation data for this compound, we can infer some conformational tendencies. The bulky N-carboxybenzyl group on the valine nitrogen will significantly influence the conformational space available to the valine side chain. It is likely to orient itself to minimize steric interactions with both the tetrabenazine core and the isobutyl group of the valine. Computational modeling and molecular dynamics simulations would be valuable tools to explore the conformational landscape of this compound in a solution environment, which may differ from its solid-state conformation. Such studies could predict the energetically favored conformations and the flexibility of the molecule, providing a more dynamic picture of its structure.

The following table presents selected (hypothetical) torsional angles that would be of interest in a detailed conformational analysis of this compound, based on the known structure of Valbenazine.

| Torsional Angle | Atoms Involved | Significance |

| τ1 | O-C-C-N (ester linkage) | Defines the orientation of the valinate group relative to the tetrabenazine core. |

| τ2 | C-N-Cα-Cβ (valine backbone) | Influences the positioning of the valine side chain. |

| τ3 | N-Cα-C(O)-O (valine backbone) | Determines the orientation of the carboxyl group. |

| τ4 | Cα-N-C(O)-O (carbamate) | Describes the orientation of the N-carboxybenzyl group. |

Impact of the N-Carboxybenzyl Moiety on Molecular Interactions (Hypothetical)

The N-carboxybenzyl (Cbz or Z) group is a common protecting group in peptide synthesis, and its presence in this compound can be hypothesized to have a significant impact on the molecule's interactions with its biological target, likely VMAT2. The Cbz group possesses several features that can influence molecular recognition.

Firstly, the benzyl (B1604629) portion of the Cbz group is a bulky and hydrophobic aromatic ring. This aromatic ring can participate in various non-covalent interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. It can also engage in hydrophobic interactions with nonpolar amino acid side chains. These interactions could either enhance binding affinity by providing additional favorable contacts or, conversely, create steric hindrance if the binding pocket cannot accommodate its size.

Secondly, the carbamate (B1207046) linkage of the Cbz group introduces a planar and rigid unit with a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the N-H group, though in this case it is part of the carbamate). These features can influence the local conformation of the valine residue and its ability to form specific hydrogen bonds within the binding site. The presence of the Cbz group is known to influence the conformational preferences of peptide backbones.

A hypothetical comparison of the potential interactions of Valbenazine and this compound is presented below.

| Interacting Moiety | Potential Interactions in Valbenazine | Potential Additional/Modified Interactions in this compound |

| Tetrabenazine Core | Hydrophobic and potential hydrogen bonding interactions with VMAT2. | Likely similar interactions as Valbenazine. |

| L-valinate Side Chain | Interactions with the binding pocket, potentially involving the free amine. | The amine is now part of a carbamate, altering its hydrogen bonding potential. The bulky Cbz group introduces new steric and electronic factors. |

| N-Carboxybenzyl Group | Not applicable. | Aromatic interactions (π-π stacking), hydrophobic interactions, and potential hydrogen bonding from the carbamate. |

Intellectual Property and Patent Landscape Surrounding N Carboxybenzyl Valbenazine

Analysis of Patents Covering Synthetic Routes and Intermediates for Valbenazine (B1662120)

The synthesis of Valbenazine, a complex chiral molecule, involves multiple steps where the use of specific intermediates is key to achieving the desired stereochemistry and purity. N-Carboxybenzyl Valbenazine emerges as a critical intermediate in several patented synthetic routes. The carboxybenzyl (Cbz) group serves as a protecting group for the amine functionality of the valine moiety during the esterification with the tetrabenazine-derived alcohol.

Patents filed by Neurocrine Biosciences, the originator of Valbenazine, and other pharmaceutical companies, disclose various synthetic schemes. A key patent, US20220127259A1, describes a process for the preparation of Valbenazine where the amino group of valine is protected by protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). google.com This highlights the direct relevance of this compound within the patented synthetic pathway. The claims in such patents often cover not only the final compound but also novel and inventive intermediates that are essential for the synthesis.

Another patent application, WO2018067945A1, further details the synthesis of Valbenazine, outlining the conversion of a key intermediate, (R,R,R)-Dihydrotetrabenazine, to a protected form of Valbenazine, which is subsequently deprotected to yield the final product. google.com The use of an N-protected valine, such as N-Cbz-L-valine, is a common strategy in peptide and amino acid chemistry to prevent unwanted side reactions during coupling. The patenting of such an intermediate ensures that competitors cannot easily replicate the synthesis without infringing on the intellectual property.

The following table summarizes key patents and their relevance to the synthetic routes and intermediates of Valbenazine, including the role of this compound:

| Patent Number | Assignee | Key Features Relevant to this compound |

| US20220127259A1 | Neurocrine Biosciences, Inc. | Discloses the use of carboxybenzyl (Cbz) as a protecting group for the valine amino group in the synthesis of Valbenazine, directly implicating this compound as a key intermediate. google.com |

| WO2018067945A1 | Neurocrine Biosciences, Inc. | Describes the conversion of (R,R,R)-Dihydrotetrabenazine to a protected Valbenazine intermediate, a process where this compound would be the direct precursor to Valbenazine before the deprotection step. google.com |

| WO2021050977A1 | Neurocrine Biosciences, Inc. | Details an improved process for Valbenazine synthesis, emphasizing impurity control, which is inherently linked to the purity of intermediates like this compound. google.com |

Patent Claims Related to Impurity Control and Specifications

In pharmaceutical manufacturing, controlling impurities is of paramount importance to ensure the safety and efficacy of the final drug product. Patent claims related to impurity control and specifications are a critical component of the intellectual property portfolio for any drug. For Valbenazine, the synthesis involving this compound presents specific challenges in terms of potential impurities.

The deprotection of the N-carboxybenzyl group, typically achieved through catalytic hydrogenation, can sometimes lead to the formation of by-products. Furthermore, residual starting materials or reagents from the coupling of N-Cbz-L-valine can also be present as impurities. Patents covering Valbenazine often include claims that specify the acceptable limits of certain impurities, thereby protecting a highly pure form of the drug.

A significant concern in syntheses involving tosylate salts, as is the case with the commercial form of Valbenazine (Valbenazine ditosylate), is the potential formation of genotoxic impurities. Patent application WO2021050977A1 specifically addresses this issue, highlighting the risk of methyl toluenesulfonate (B8598656) formation. google.com The patent describes a robust and redundant impurity control strategy, including process modifications to prevent the formation of this genotoxic ester. google.com While not directly naming this compound, the control of impurities is intrinsically tied to the quality of all intermediates used in the synthesis.

The following table outlines the types of patent claims related to impurity control and their significance:

| Type of Claim | Significance | Example from Valbenazine Patent Landscape |

| Claims to a specific crystalline form with high purity | Protects a solid-state form of the drug that is not only stable but also has a favorable impurity profile. | WO2019129100A1 describes a crystalline form of Valbenazine di-p-toluenesulfonate with good purification effects. google.com |

| Claims specifying upper limits for specific impurities | Creates a barrier for generic manufacturers who must demonstrate that their product meets these stringent purity requirements. | While specific impurity limits from patents are often not publicly detailed, the emphasis on purity in patents like WO2021050977A1 suggests such claims exist. google.com |

| Claims to a manufacturing process that minimizes the formation of a specific impurity | Protects an innovative and safer method of synthesis, forcing competitors to develop non-infringing, and potentially less efficient, processes. | WO2021050977A1 details a process to prevent the formation of the genotoxic impurity methyl toluenesulfonate. google.com |

Strategies for Intellectual Property Protection of Related Chemical Entities

The intellectual property protection for a drug like Valbenazine extends beyond the API itself to encompass a network of related chemical entities, including key intermediates like this compound. The strategic patenting of these entities is crucial for building a robust and defensible patent estate.

One key strategy is the patenting of novel and non-obvious intermediates. Since Valbenazine is a chiral molecule, the stereospecific synthesis is critical. Intermediates that are also chiral and are essential for establishing the correct stereochemistry of the final molecule are often patentable. The patentability of a single enantiomer of a compound when the racemate is already known is a well-established principle in patent law, provided it exhibits unexpected properties. nih.govdrugpatentwatch.com This principle can be extended to chiral intermediates.

Another strategy involves filing patents on improved synthetic processes that utilize specific intermediates. These process patents can cover more efficient, cost-effective, or environmentally friendly methods of production. Even if the intermediate itself is known, its use in a novel and inventive process can be protected.

Furthermore, companies often engage in litigation to defend their intellectual property. Neurocrine Biosciences has been involved in patent litigation related to Abbreviated New Drug Applications (ANDAs) from companies seeking to market generic versions of Ingrezza® (Valbenazine). gcs-web.comlawstreetmedia.comprnewswire.comfda.gov These legal battles underscore the importance of a strong patent portfolio covering all aspects of the drug, from the API to its synthesis and intermediates.

The following table summarizes key IP protection strategies for chemical entities related to Valbenazine:

| Strategy | Description | Relevance to this compound |

| Patenting of Novel Intermediates | Securing patents for key intermediates that are novel and non-obvious. | As a specific, stereochemically defined intermediate, this compound is a candidate for such protection. |

| Process Patents | Filing patents on new and improved synthetic routes that utilize specific intermediates. | A novel process for synthesizing Valbenazine that involves the use of this compound can be patented. |

| Patenting of Crystalline Forms | Protecting specific polymorphic or crystalline forms of intermediates that may offer advantages in terms of stability, purity, or handling. | A stable, easily purifiable crystalline form of this compound could be a patentable invention. |

| Defensive Litigation | Actively enforcing patent rights against potential infringers. | Litigation against generic companies often involves challenging their synthetic routes, which may use patented intermediates. gcs-web.comlawstreetmedia.comprnewswire.comfda.gov |

| "Chiral Switch" Strategy | Developing and patenting a single enantiomer from a previously known racemic mixture. drugpatentwatch.comresearchgate.net | While Valbenazine itself is a single enantiomer, the principles of patenting chiral molecules apply to its intermediates. |

Q & A

Basic: What is the mechanistic rationale for Valbenazine’s selective inhibition of VMAT2 in treating hyperkinetic disorders?

Valbenazine acts as a prodrug metabolized into the active metabolite NBI-98782, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor. VMAT2 regulates dopamine packaging into synaptic vesicles, and its inhibition reduces dopamine release in the striatum, mitigating hyperkinetic movements. Preclinical studies confirm that NBI-98782 contributes predominantly to VMAT2 inhibition, with minimal off-target activity .

Methodological Insight : Researchers evaluating mechanism of action should focus on in vitro binding assays (e.g., radioligand displacement) and in vivo microdialysis to quantify striatal dopamine changes. Phase 1 pharmacokinetic (PK) studies in humans should track valbenazine, NBI-98782, and NBI-136110 (a CYP3A4/5-dependent metabolite) to correlate plasma concentrations with VMAT2 occupancy .

Basic: How should Phase 3 trials for Valbenazine be designed to ensure statistical rigor in assessing efficacy?

Phase 3 trials typically employ randomized, double-blind, placebo-controlled designs with primary endpoints like the Abnormal Involuntary Movement Scale (AIMS) score. For example, the KINECT 3 trial randomized 234 subjects (1:1:1 to placebo, 40 mg, or 80 mg valbenazine) and used least squares mean change in AIMS scores at Week 6 as the primary endpoint. A large effect size (Cohen’s d = 0.90) was observed for the 80 mg dose .

Methodological Insight : Key considerations include:

- Sample size : Power calculations based on expected effect sizes (e.g., 3.1-point AIMS reduction in KINECT 3 ).

- Randomization : Stratify by baseline AIMS severity and psychiatric diagnosis (e.g., schizophrenia vs. mood disorders).

- Endpoint selection : Validate secondary endpoints (e.g., Clinical Global Impression of Change [CGI-C]) using sequential testing to control Type I error .

Advanced: How can researchers address missing data bias in Valbenazine trials, particularly in longitudinal studies?

The tipping point analysis (MNAR assumption) is used to assess robustness of results. After multiple imputation (MAR assumption), delta values (+1, +2, etc.) are added to imputed valbenazine group data until significance is lost (p ≥0.05). This quantifies the threshold at which missing data could nullify treatment effects .

Methodological Insight : Pre-specify sensitivity analyses in statistical plans. For example, in a Phase 3 trial, apply delta increments to valbenazine arm data post-MAR imputation to evaluate resilience of AIMS score improvements .

Advanced: What pharmacokinetic factors influence Valbenazine dosing optimization in special populations?

- Food effects : High-fat meals reduce valbenazine Cmax by 47% (capsule) or 15% (sprinkle formulation), necessitating standardized dosing conditions .

- Drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) increase valbenazine AUC by 2.1-fold, while inducers (e.g., rifampin) decrease AUC by 70%. Dose adjustments are critical in polypharmacy scenarios .

- Hepatic impairment : Reduced CYP3A4 activity may elevate NBI-98782 exposure, requiring PK studies in this population .

Methodological Insight : Conduct crossover studies comparing fasted vs. fed states and use physiologically based pharmacokinetic (PBPK) modeling to predict drug interaction risks .

Basic: How are safety profiles of Valbenazine assessed in long-term extension studies?

Long-term safety is evaluated via open-label extension trials (e.g., 72-week studies) tracking adverse events (AEs) such as somnolence (10.9% valbenazine vs. 4.2% placebo), anticholinergic effects, and parkinsonism. SAEs like suicidal ideation (2.6% valbenazine vs. 5.3% placebo) are monitored, with discontinuation rates comparable to placebo (4% vs. 5%) .

Methodological Insight : Use structured AE reporting (CTCAE criteria) and adjudicate serious events via independent committees. Longitudinal mixed models can assess time-dependent AE risks .

Advanced: What experimental approaches validate Valbenazine’s efficacy in comorbid psychiatric populations?

Subgroup analyses of Phase 3 trials stratify outcomes by schizophrenia, schizoaffective disorder, or mood disorder diagnoses. For example, KINECT 3 reported consistent AIMS improvements across subgroups, with no worsening of psychiatric symptoms .

Methodological Insight : Pre-specify subgroup hypotheses and apply Hochberg’s procedure to control multiplicity. Use PANSS or MADRS scales to quantify psychiatric stability during treatment .

Basic: How can preclinical models assess Valbenazine’s transfer into breast milk?

Animal studies (e.g., rat models) measure valbenazine and metabolite concentrations in milk and plasma after oral administration. Rats showed milk-to-plasma ratios >1, prompting caution in breastfeeding humans despite lacking clinical data .

Methodological Insight : Use LC-MS/MS to quantify analytes in milk. Extrapolate results using allometric scaling, adjusting for protein binding differences (valbenazine >99% plasma protein-bound vs. 64% for metabolites ).

Advanced: What strategies improve the stability and bioavailability of Valbenazine formulations?

Salt formation (e.g., ditosylate, dibesylate) enhances crystallinity and solubility. Counterion screening identified ditosylate as the marketed form, while dibesylate offers alternative solid-state properties .

Methodological Insight : Conduct polymorph screening via XRPD and DSC. Compare PK parameters (Cmax, AUC) of salt forms in bioavailability studies .

Advanced: How do researchers apply the PICO framework to Valbenazine studies in tardive dyskinesia (TD)?

- Population : Adults with TD and schizophrenia/mood disorders.

- Intervention : Valbenazine 40–80 mg/day.

- Comparison : Placebo or active comparator (e.g., deutetrabenazine).

- Outcome : AIMS score reduction ≥50% at Week 6.

Methodological Insight : Align inclusion criteria with DSM-5 TD diagnosis and exclude CYP2D6 poor metabolizers to reduce variability .

Advanced: What statistical methods are used to analyze responder endpoints in Valbenazine trials?

Responder analysis defines success as ≥50% AIMS reduction or CGI-C score ≤2 (“much improved”). Cochran-Mantel-Haenszel tests compare responder rates between groups, adjusting for baseline severity .

Methodological Insight : Pre-specify responder thresholds and use logistic regression to adjust for covariates (e.g., concomitant antipsychotics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.